molecular formula C32H38O20 B1251188 Camellianoside

Camellianoside

Cat. No. B1251188
M. Wt: 742.6 g/mol
InChI Key: GSTBDLJYXUQTFK-FODKTCEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camellianoside is a quercetin O-glucoside consisting of quercetin having a beta-D-xylopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->6)-beta-D-glucopyranosyl residue at position 3. It is isolated from the leaves of Camellia japonica and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a quercetin O-glucoside, a trisaccharide derivative and a beta-D-glucoside.

Scientific Research Applications

Antioxidant Properties

Camellianoside, a novel flavonol glycoside isolated from the leaves of Camellia japonica, has demonstrated significant antioxidant activities. This compound surpasses common reference antioxidants like L-cysteine and L-ascorbic acid in diphenylpicrylhydrazyl (DPPH) radical scavenging reaction, indicating its potential as a strong antioxidant agent (Onodera, Hanashiro, & Yasumoto, 2006).

Neuroprotective Role

Research on Camellia sinensis, a species related to the source of camellianoside, suggests a neuroprotective role. A study examining the effects of Camellia sinensis-derived polyphenols on experimentally induced hydrocephalus in young rats found reduced astrocyte activity and thicker, myelinated corpus callosum in treated animals, indicating potential neuroprotective effects (Catalão, Correa, Saito, & Lopes, 2014).

Cancer Research

In the field of cancer research, camel urine, which shares some chemical properties with camellianoside, has been studied for its impact on the cytochrome P450 1a1 gene expression. This study suggests a potential role in cancer treatment through the modulation of cancer-activating enzymes (Alhaider, El Gendy, Korashy, & El-Kadi, 2011).

Effect on Dentin Erosion

A study on Camellia sinensis active compounds, including those similar to camellianoside, revealed their protective effects against dentin erosion. This suggests potential applications in dental health, particularly in preventing dentin wear (Passos, Melo, Lima, Marçal, Costa, Rodrigues, & Santiago, 2018).

properties

Product Name

Camellianoside

Molecular Formula

C32H38O20

Molecular Weight

742.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C32H38O20/c1-9-19(38)28(51-30-24(43)20(39)15(37)7-46-30)26(45)31(48-9)47-8-17-21(40)23(42)25(44)32(50-17)52-29-22(41)18-14(36)5-11(33)6-16(18)49-27(29)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,28,30-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,28+,30-,31+,32-/m0/s1

InChI Key

GSTBDLJYXUQTFK-FODKTCEYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O

synonyms

camellianoside
quercetin-3-O-beta-D-xylopyranosyl-(1-3)-O-alpha-L-rhamnopyranosyl-(1-6)-O-beta-D-glucopyranoside
quercetin-3-O-xylopyranosyl-1-3-O-rhamnopyranosyl-1-6-O-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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